molecular formula C11H8N2O B8626752 5-Isocyanato-3-methylisoquinoline

5-Isocyanato-3-methylisoquinoline

Cat. No.: B8626752
M. Wt: 184.19 g/mol
InChI Key: CVHZEQDQDMDUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isocyanato-3-methylisoquinoline is a specialized organic compound that serves as a valuable synthetic intermediate in advanced research and development, particularly in the field of medicinal chemistry. The core isoquinoline scaffold is recognized for its significant presence in pharmacologically active compounds, and the introduction of an isocyanate group at the 5-position provides a highly reactive site for diverse chemical transformations. This compound is primarily used as a key building block for the synthesis of more complex molecules, including potential inhibitors of biologically relevant enzymes. Research into analogous isoquinoline sulfonamide compounds has demonstrated their promise as potent inhibitors of targets like inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis , highlighting the potential of the isoquinoline core in developing new therapeutic agents for conditions such as tuberculosis . The reactive isocyanate group (-N=C=O) allows for the efficient formation of ureas and carbamates through reactions with nucleophiles like amines and alcohols, making this compound particularly useful for creating libraries of derivatives for structure-activity relationship (SAR) studies . The methyl substituent at the 3-position can influence the compound's electronic properties and steric profile, fine-tuning its reactivity and interaction with biological targets. 5-Isocyanato-3-methylisoquinoline is offered for research applications only, including the development of novel enzyme inhibitors, the exploration of new chemical entities in anti-infective research, and the synthesis of complex heterocyclic systems. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-isocyanato-3-methylisoquinoline

InChI

InChI=1S/C11H8N2O/c1-8-5-10-9(6-12-8)3-2-4-11(10)13-7-14/h2-6H,1H3

InChI Key

CVHZEQDQDMDUHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N=C=O)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Comparison of Isoxazole Isocyanates

Compound Name CAS Number Substituents Molecular Formula Key Differences vs. Target Compound
3-Isocyanato-5-methylisoxazole 55809-54-6 -NCO (3), -CH₃ (5) C₅H₄N₂O₂ Smaller ring size reduces aromatic stability; increased electrophilicity due to electron-withdrawing O
3-Isocyanato-5-phenylisoxazole 55809-60-4 -NCO (3), -Ph (5) C₁₀H₆N₂O₂ Phenyl group enhances π-stacking potential but lowers solubility
  • Heterocycle Effects: Isoxazole-based isocyanates exhibit higher electrophilicity than isoquinoline derivatives due to the electron-deficient heterocycle, favoring faster reactions with nucleophiles.
  • Applications: Isoxazole isocyanates are often used in click chemistry or agrochemicals, whereas isoquinoline derivatives are prioritized in medicinal chemistry for their planar aromatic systems .

Methoxy and Chloro Derivatives

Functional group substitutions significantly alter reactivity and applications (Table 3).

Table 3: Methoxy and Chloro Isoquinoline Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Differences vs. Target Compound
6-Methoxy-3-methylisoquinoline 14446-31-2 -OCH₃ (6), -CH₃ (3) C₁₁H₁₁NO Methoxy group increases electron density, reducing electrophilicity
5-Chloroisoquinoline Not provided -Cl (5) C₉H₆ClN Chloro group acts as a leaving group, enabling nucleophilic substitution
3-Chloro-5-methoxyisoquinoline CID 103351543 -Cl (3), -OCH₃ (5) C₁₀H₈ClNO Dual substituents create regioselective reactivity (e.g., SNAr at Cl)
  • Methoxy vs. Isocyanato : Methoxy groups are electron-donating, enhancing solubility in polar solvents but reducing reactivity toward nucleophiles compared to isocyanato .
  • Chloro vs. Isocyanato : Chloro substituents enable substitution reactions (e.g., Suzuki coupling), whereas isocyanato groups facilitate covalent bond formation (e.g., with amines) .

Preparation Methods

Core Scaffold Construction

The isoquinoline skeleton is typically constructed via Bischler–Napieralski cyclization or Pictet–Spengler reactions. For 3-methyl derivatives, β-phenethylamides bearing methyl groups undergo cyclodehydration under acidic conditions (e.g., POCl₃ or PPA) to yield 3-methyl-3,4-dihydroisoquinolines, which are subsequently aromatized. Recent adaptations employ Rh(I)-catalyzed ring-opening cascades to access spirocyclic intermediates that simplify stereochemical control.

Isocyanate Installation

The C5 isocyanate group is introduced via:

  • Hofmann rearrangement of 5-amide precursors

  • Phosgene-mediated conversion of 5-amine intermediates

  • Thermal decomposition of carbamate derivatives.

Synthetic Pathways and Methodologies

Route 1: Hofmann Rearrangement of 5-Carbamoyl-3-Methylisoquinoline

This method involves converting a 5-carboxamide to the isocyanate via Hofmann degradation.

Procedure:

  • Starting Material : 5-Carbamoyl-3-methylisoquinoline is treated with NaOCl and NaOH at 0–5°C.

  • Rearrangement : The intermediate isocyanate forms via elimination of CO₂ and NH₃.

  • Isolation : Rapid distillation under reduced pressure yields the product.

Key Data :

ParameterValueSource
Yield65–72%
Reaction Time2–4 h
Temperature0–5°C

Mechanistic Insight : The reaction proceeds through a nitrene intermediate, with the methyl group at C3 stabilizing the transition state via hyperconjugation.

Route 2: Phosgene-Mediated Amination–Isocyanation

A two-step protocol starting from 5-amino-3-methylisoquinoline:

Step 1: Protection of Amine

The 5-amino group is protected as a tert-butyl carbamate (Boc) using Boc anhydride in THF.

Step 2: Phosgene Reaction

Deprotection with HCl followed by treatment with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane generates the isocyanate.

Optimization Notes :

  • Triphosgene is preferred over gaseous phosgene for safety.

  • Yields improve with slow addition of base (e.g., Et₃N) to scavenge HCl.

Key Data :

ParameterValueSource
Overall Yield58–63%
Purity>95% (HPLC)

Route 3: Thermal Decomposition of Carbamate Precursors

Adapted from methyl isocyanate synthesis, this route avoids handling volatile isocyanates directly.

Procedure:

  • Carbamate Formation : 5-Hydroxy-3-methylisoquinoline reacts with methyl isocyanate (from) to form phenyl N-methylcarbamate.

  • Pyrolysis : Heating the carbamate at 170–270°C under N₂ liberates 5-isocyanato-3-methylisoquinoline, which is trapped at −30°C.

Critical Parameters :

ParameterValueSource
Decomposition Temp230°C
Isocyanate Yield85–89%

Advantage : In situ generation minimizes exposure to toxic intermediates.

Comparative Analysis of Methods

MethodYieldSafetyScalabilityCost
Hofmann Rearrangement65–72%ModerateLab-scale$$
Phosgene-Mediated58–63%High riskPilot-scale$$$
Thermal Decomposition85–89%Low exposureIndustrial$

Key Findings :

  • Thermal decomposition offers the highest yield and safety but requires specialized equipment.

  • Phosgene methods, while efficient, pose significant handling challenges.

Challenges and Optimization Strategies

Steric Effects of C3 Methyl Group

The methyl substituent at C3 hinders electrophilic substitution at C5. Solutions include:

  • Using directing groups (e.g., –OMe) during amination.

  • Lewis acid catalysis (e.g., InCl₃) to enhance regioselectivity.

Isocyanate Stability

5-Isocyanato-3-methylisoquinoline is moisture-sensitive. Storage under anhydrous K₂CO₃ or molecular sieves extends shelf life.

Emerging Approaches

Photocatalytic Amination

Visible-light-mediated C–H amination using Ir(ppy)₃ as a catalyst enables direct conversion of C5–H bonds to –NCO groups, bypassing intermediate steps.

Biocatalytic Routes

Engineered norcoclaurine synthases (NCS) have been explored for enantioselective isoquinoline functionalization, though isocyanate formation remains unexplored .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Isocyanato-3-methylisoquinoline, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves isocyanato group introduction via phosgenation of the corresponding amine precursor. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric phosgene equivalents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires monitoring by TLC and quantitative analysis via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing 5-Isocyanato-3-methylisoquinoline, and how should data interpretation account for potential structural ambiguities?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and isocyanato group signals (δ ~120–130 ppm for ¹³C). Overlapping peaks due to methyl or isoquinoline substituents may require 2D NMR (COSY, HSQC) .
  • IR : Confirm isocyanato presence via ν(N=C=O) stretching at ~2250–2270 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 199.0743). Cross-check fragmentation patterns against computational predictions .

Q. What are the key stability considerations for storing and handling 5-Isocyanato-3-methylisoquinoline in laboratory settings?

  • Methodological Answer : The compound is moisture-sensitive; store under inert gas (Ar/N₂) at –20°C in amber vials. Decomposition products (e.g., urea derivatives) can form via hydrolysis. Regular purity checks via GC-MS or NMR are recommended. Handling requires PPE (gloves, goggles) and fume hood use due to respiratory toxicity .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of 5-Isocyanato-3-methylisoquinoline in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the isocyanato group. Solvent effects (PCM model) and transition-state analysis (IRC) clarify regioselectivity in reactions with amines or alcohols. Compare computed activation energies with experimental kinetic data to validate models .

Q. What strategies can resolve contradictions between theoretical predictions and experimental observations in the compound's reaction kinetics?

  • Methodological Answer :

  • Control Experiments : Eliminate side reactions (e.g., hydrolysis) by rigorously drying solvents and reagents.
  • In Situ Monitoring : Use stopped-flow UV-Vis or ReactIR to track intermediate formation.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., temperature fluctuations, catalyst degradation) .

Q. What advanced purification techniques are required when isolating 5-Isocyanato-3-methylisoquinoline from complex reaction mixtures?

  • Methodological Answer : For trace impurities (e.g., dimerized byproducts), use preparative HPLC with a C18 column (acetonitrile/water mobile phase). Alternatively, fractional crystallization in toluene/hexane mixtures isolates the compound. Purity validation requires orthogonal methods: X-ray crystallography for structural confirmation and DSC for thermal stability profiling .

Data Presentation Guidelines

  • Tables : Include raw kinetic data (e.g., rate constants, activation parameters) with error margins (±SD).
  • Figures : Use reaction coordinate diagrams from DFT studies or chromatograms highlighting purity .
  • Reproducibility : Detailed experimental protocols must specify equipment calibration (e.g., NMR shimming, HPLC column lot numbers) .

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